Crotononitrile
Overview
Description
Crotononitrile, also known as but-2-enenitrile, is an organic compound with the molecular formula C4H5N. It is a colorless to pale yellow liquid with a pungent odor. This compound is a versatile reagent in organic synthesis, known for its reactivity towards both electrophilic and nucleophilic reagents. It is used as a hydrogen acceptor in various catalytic reactions and has applications in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
Target of Action
Crotononitrile, also known as 2-Butenenitrile, is a nitrile compound . It primarily targets the metabolic pathways of organisms, particularly those involving nitriles . Nitriles are organic molecules with a –C≡N functional group, and they are often toxic for living organisms .
Mode of Action
This compound acts as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . In these reactions, alcohols and aldehydes can be oxidized to the corresponding methyl esters by reaction with methanol in the presence of this compound . This interaction with its targets leads to changes in the metabolic pathways of the organism.
Biochemical Pathways
This compound affects the biochemical pathways involving nitriles. It plays a role in the oxidation of alcohols and aldehydes to corresponding methyl esters . This process involves the use of this compound as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . The affected pathways and their downstream effects are crucial for the metabolism of the organism.
Pharmacokinetics
It’s known that the compound can be measurable in fat, liver, and blood for 18 hours after a certain dose . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability.
Result of Action
The action of this compound results in changes in the metabolism of the organism. Specifically, it leads to the oxidation of alcohols and aldehydes to corresponding methyl esters . This can have significant effects on the molecular and cellular levels, impacting the overall metabolic processes of the organism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been observed that certain nitriles, including this compound, can have a growth-promoting effect on microbial communities . This suggests that the presence of this compound can influence the composition and diversity of these communities, potentially affecting their function and stability.
Biochemical Analysis
Biochemical Properties
Crotononitrile is involved in various biochemical reactions. It has been shown to be a good hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . This property allows it to participate in a variety of biochemical reactions, particularly those involving enzymes and proteins. For instance, it has been found to interact with nitrilase, a type of enzyme that catalyzes the hydrolysis of nitriles to carboxylic acids .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been found to be ototoxic, causing hair cell degeneration in the auditory and vestibular sensory epithelia of mice . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been found to act as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions . This suggests that it may bind to certain biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the compound’s effects on cells, such as its ototoxic effects, can be observed over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, it has been found that the compound causes a dose-dependent loss of vestibular function in mice . This suggests that higher doses of this compound may have more pronounced effects, potentially leading to toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to interact with nitrilase, an enzyme involved in the metabolism of nitriles . This suggests that this compound may interact with other enzymes or cofactors in metabolic pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Crotononitrile can be synthesized through several methods:
Condensation of Active Methylene Nitriles with Aldehydes or Ketones: This method involves the reaction of active methylene nitriles with aldehydes or ketones in the presence of a base such as ammonium acetate in a mixture of benzene and acetic acid.
Dehydration of Crotonic Acid: This industrial method involves the dehydration of crotonic acid using benzenesulfonyl chloride and pyridine.
Industrial Production Methods: The industrial production of this compound typically involves the dehydration of crotonic acid, which is a cost-effective and efficient method. The process includes recycling pyridine to reduce production costs and improve efficiency .
Chemical Reactions Analysis
Crotononitrile undergoes various types of chemical reactions, including:
Oxidation: this compound can act as a hydrogen acceptor in ruthenium-catalyzed hydrogen transfer reactions.
Reduction: this compound can be reduced to butanenitrile using hydrogen in the presence of a suitable catalyst.
Substitution: this compound reacts with nucleophiles such as amines, alcohols, and thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Ruthenium catalysts, methanol, and this compound.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Methyl esters.
Reduction: Butanenitrile.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Crotononitrile has several scientific research applications, including:
Comparison with Similar Compounds
Crotononitrile can be compared with other nitriles such as acrylonitrile, fumaronitrile, and malononitrile:
Acrylonitrile: Similar to this compound but with a different reactivity profile. Used in the production of plastics and synthetic fibers.
Fumaronitrile: Has a different structure and is used in different synthetic applications.
Malononitrile: More reactive towards nucleophiles and used in the synthesis of barbiturates and other pharmaceuticals.
Uniqueness of this compound: this compound’s unique combination of electrophilic and nucleophilic reactivity, along with its role as a hydrogen acceptor, makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
(E)-but-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKMVIVFRUYPLQ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063604, DTXSID801026544 | |
Record name | 2-Butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-Butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline] | |
Record name | 2-Butenenitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Flash Point |
16 °C | |
Record name | 2-Butenenitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
32.0 [mmHg] | |
Record name | 2-Butenenitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8129 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
627-26-9, 4786-20-3 | |
Record name | trans-Crotononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Butenenitrile, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crotononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenenitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-Butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Crotononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-Crotononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BUTENENITRILE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E74GS2HL23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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